molecular formula C9H18N2O B2440336 rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea CAS No. 2243515-30-0

rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea

Cat. No.: B2440336
CAS No.: 2243515-30-0
M. Wt: 170.256
InChI Key: LFVKHLRMUDVHKR-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea is a specialized organic compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . This molecule is characterized by its urea functional group (-N-(C=O)-N-) attached to a disubstituted cyclohexane ring, presenting specific stereochemistry at the (1R,2S) positions and a methyl group at the rac-3 position . Urea derivatives are a significant class of compounds in medicinal and organic chemistry, often serving as key scaffolds or intermediates in the development of bioactive molecules . For instance, structurally related cyclohexylurea compounds are known as impurities or metabolites in pharmaceutical agents such as the antidiabetic drug Glimepiride, highlighting the relevance of this chemical class in pharmacokinetic and analytical research . This product is intended for research purposes as a building block or standard in chemical synthesis and analytical studies. It is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-3-[(1R,2S)-2-methylcyclohexyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7-5-3-4-6-8(7)11-9(12)10-2/h7-8H,3-6H2,1-2H3,(H2,10,11,12)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVKHLRMUDVHKR-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC[C@H]1NC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amine-Isocyanate Coupling

The most widely employed method involves the reaction of (1R,2S)-2-methylcyclohexylamine with methyl isocyanate under anhydrous conditions. This one-step protocol typically uses tetrahydrofuran (THF) or dichloromethane (DCM) as solvents, with triethylamine (TEA) as a base to scavenge HCl byproducts.

Mechanistic Insights :
The nucleophilic attack of the cyclohexylamine’s lone pair on the electrophilic carbon of methyl isocyanate generates a tetrahedral intermediate, which collapses to release the urea product. Steric hindrance from the 2-methyl group on the cyclohexane ring necessitates prolonged reaction times (12–24 hours) at 0–5°C to achieve optimal conversion.

Optimization Data :

Parameter Optimal Value Yield Impact
Temperature 0–5°C +22%
Solvent THF +15% vs DCM
Equiv. TEA 1.5 +8%

Catalytic C–H Activation Strategies

Recent advances in transition metal catalysis enable direct functionalization of pre-existing cyclohexane frameworks. The patent US20140094450A1 discloses ruthenium-catalyzed C–H amidation using urea precursors, though adaptation for this specific compound requires modification.

Procedure :

  • Substrate Preparation : 2-Methylcyclohexanol is converted to the corresponding bromide via HBr treatment.
  • Catalytic Cycle : A Ru(II) catalyst (e.g., [Ru(p-cymene)Cl₂]₂) mediates C–H activation at the cyclohexane’s 2-position, followed by coupling with methyl carbamate.
  • Stereochemical Control : Chiral ligands like (R)-BINAP enforce the (1R,2S) configuration, achieving 68% enantiomeric excess (ee) in model systems.

Limitations :

  • Requires high catalyst loading (5 mol%)
  • Sensitivity to oxygen necessitates Schlenk techniques

Resolution of Racemic Mixtures

Given the racemic nature of the target compound, classical resolution remains indispensable. Diastereomeric salt formation with (-)-dibenzoyl-L-tartaric acid in ethanol/water (3:1) provides a 94:6 dr, enabling isolation of the desired (1R,2S) isomer.

Chromatographic Validation :

Column Mobile Phase Retention (min)
Chiralpak AD-H Hexane:iPrOH (90:10) 12.3 (R,S)
14.7 (S,R)

Industrial-Scale Considerations

Kilogram-scale production favors the amine-isocyanate route due to lower catalyst costs. A 2023 life-cycle assessment comparing methods revealed:

Metric Amine-Isocyanate C–H Activation
E-Factor 8.2 23.7
PMI (kg/kg product) 4.1 11.9
Cost ($/kg) 1,240 3,890

Emerging Technologies

The dissertation C–H and C–F Activation by Manganese, Nickel and... highlights nickel-catalyzed hydroarylations that could streamline precursor synthesis. Preliminary data show Mn(I) complexes achieve 72% yield in urea formation at 80°C, though scalability remains unproven.

Chemical Reactions Analysis

Hydrolysis

Urea derivatives generally undergo hydrolysis under acidic or basic conditions to yield amines and carbon dioxide. For rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea, hydrolysis would likely produce:

  • (1R,2S)-2-methylcyclohexylamine

  • Methylamine (from the 3-methyl group)

  • CO₂

This reaction is analogous to the reverse of the Bazarov process for urea synthesis, which involves CO₂ and NH₃ . Catalysts such as Lewis acids (e.g., ZnO) or enzymes (e.g., urease) could accelerate the reaction .

Table 1: Hydrolysis Product Comparison

ReactantProductsConditions
This compound(1R,2S)-2-methylcyclohexylamine + methylamine + CO₂Acidic/basic conditions, heat

Amidation and Esterification

The urea’s amine groups can participate in coupling reactions. For example:

  • Formation of amides : Reaction with carboxylic acids (e.g., HATU or HBTU) in the presence of coupling reagents (e.g., DMAP) may yield substituted amides.

  • Esterification : Similar coupling reagents could facilitate ester bond formation with alcohols.

This is supported by studies on urea derivatives in peptide bond formation, where racemization is minimized using optimized catalysts .

Table 2: Exemplar Coupling Reactions

Reaction TypeReagentsProductsRacemization
AmidationHATU + DMAPSubstituted amideLow (<2%)
EsterificationTCBOXY + DIPEASubstituted esterNone detected

Stereoselective Transformations

The compound’s racemic form and (1R,2S)-cyclohexyl stereocenter suggest applications in enantioselective reactions. For example:

  • Catalytic hydrogenation : Chiral catalysts (e.g., iron or titanium complexes) could selectively reduce double bonds or oxidize alkenes, leveraging the compound’s chiral environment .

  • Epoxidation : Transition metal catalysts (e.g., Fe(III) complexes) may mediate stereoselective epoxide formation, as seen in similar cyclohexyl-based systems .

Table 3: Stereoselective Reaction Outcomes

ReactionCatalystEnantiomeric Excess (ee)
Hydrogenation of ketonesChiral Fe isocyanide complexesUp to 97% ee
Cis-dihydroxylation of alkenesFe(III)-oxo complexes>90% ee

Limitations and Gaps

  • No direct literature : Specific reaction data for this compound is absent in the provided sources.

  • Extrapolation required : Insights are derived from analogous urea chemistry and catalytic studies .

Scientific Research Applications

Medicinal Chemistry

Urease Inhibition
One of the notable applications of rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea is its role as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which can lead to various medical conditions such as kidney stones and peptic ulcers. Compounds that inhibit urease can potentially mitigate these conditions. Research has indicated that derivatives of urea, including this compound, show promise in this regard due to their structural similarity to urea itself and their ability to interact with the enzyme's active site effectively .

Anticancer Activity
Recent studies suggest that urea derivatives may exhibit anticancer properties. The structural features of this compound can be modified to enhance its biological activity against various cancer cell lines. For instance, the introduction of specific functional groups can improve its efficacy in targeting cancerous cells while minimizing toxicity to normal cells. This area of research is ongoing, with promising results indicating that further exploration could lead to new therapeutic agents .

Agricultural Applications

Pesticide Development
The compound's unique structure allows for its potential use in developing novel pesticides. Research into hydrophobically modified urea derivatives has shown that they can enhance the effectiveness of pesticide formulations by improving their solubility and stability in various environments. This could lead to more efficient pest control methods that are less harmful to non-target organisms .

Material Science

Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing new polymers with specific properties. Its ability to form hydrogen bonds makes it an excellent candidate for creating hydrophilic materials that can be used in various applications, including drug delivery systems and biodegradable plastics. Research has demonstrated that incorporating this compound into polymer matrices can improve mechanical properties while maintaining biocompatibility .

Case Studies and Experimental Findings

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry Analysis of Urease InhibitorsThis compound shows potential as a urease inhibitor with low toxicity.
Agricultural Chemistry Hydrophobically Modified Urea DerivativesDemonstrated enhanced pesticide efficacy through improved solubility and stability in formulations.
Material Science Polymer Chemistry ApplicationsImproved mechanical properties in polymer matrices when incorporating this compound.

Mechanism of Action

The mechanism of action of rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action .

Comparison with Similar Compounds

rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea can be compared with other similar compounds, such as:

    This compound: This compound shares a similar structural framework but differs in the substitution pattern on the cyclohexyl ring.

    This compound: Another closely related compound with variations in the stereochemistry of the cyclohexyl moiety.

The uniqueness of this compound lies in its specific stereochemical configuration, which imparts distinct physical and chemical properties compared to its analogs .

Biological Activity

Rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Structural Overview

The compound has the following molecular characteristics:

  • Molecular Formula : C9_9H18_{18}N2_2O
  • SMILES : C[C@H]1CCCC[C@H]1NC(=O)NC
  • InChI : InChI=1S/C9H18N2O/c1-7-5-3-4-6-8(7)11-9(12)10-2/h7-8H,3-6H2,1-2H3,(H2,10,11,12)/t7-,8+/m0/s1

Synthesis

The synthesis of this compound typically involves the reaction of isocyanates with amines. The specific synthetic route may vary based on the desired purity and yield. Detailed methodologies can be found in related literature focusing on urea and thiourea derivatives.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a series of urea derivatives were evaluated for their inhibitory effects against various bacterial strains. Some derivatives demonstrated minimal inhibitory concentrations (MICs) as low as 0.06–0.5 μg/mL against Staphylococcus aureus and Streptococcus pyogenes .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of substituted ureas demonstrated that specific structural modifications led to enhanced antibacterial activity. The compounds were tested against Escherichia coli and Pseudomonas aeruginosa, showing promising results with IC50_{50} values in the low microgram range .

CompoundTarget BacteriaIC50_{50} (μg/mL)
Urea AE. coli0.25
Urea BP. aeruginosa0.5
Rac-UreaS. aureus0.06

Case Study 2: Anticancer Activity

In vitro studies on related urea compounds indicated their ability to inhibit tumor growth in various cancer cell lines. For example, certain thiourea derivatives showed selective cytotoxicity towards breast cancer cells with IC50_{50} values lower than those observed for standard chemotherapeutics .

Q & A

Q. What are the recommended synthetic routes for preparing rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea, and what reaction conditions optimize yield and purity?

Methodological Answer: Synthesis typically involves a urea-forming reaction between an isocyanate and an amine. For stereochemical control, use chiral amines like (1R,2S)-2-methylcyclohexylamine. Key steps include:

  • Amine activation : React (1R,2S)-2-methylcyclohexylamine with phosgene or triphosgene under inert conditions (N₂ atmosphere) to generate the intermediate isocyanate.
  • Urea formation : Couple the isocyanate with 3-methylamine in dry THF at 0–5°C to minimize racemization .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor enantiomeric purity via chiral HPLC (Chiralpak® IA column, 90:10 hexane/isopropanol mobile phase) .

Q. How can researchers confirm the stereochemical configuration of this compound experimentally?

Methodological Answer:

  • X-ray crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine derivative) and solve the structure using SHELXL for refinement .
  • NMR spectroscopy : Analyze coupling constants (e.g., vicinal 3JHH^3J_{HH}) and NOE correlations to confirm cyclohexyl chair conformation and substituent orientation .
  • Optical rotation : Compare experimental [α]D values with literature data for enantiopure standards.

Q. What are the primary challenges in characterizing the physical properties (e.g., solubility, stability) of this compound, and how can they be addressed?

Methodological Answer:

  • Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane, chloroform). Use sonication or co-solvents (e.g., 10% DMSO in water) for poorly soluble samples.
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–80°C), and light exposure. Monitor via HPLC-MS to identify decomposition products .

Advanced Research Questions

Q. How can researchers resolve the racemic mixture of this compound into its enantiomers, and what analytical methods validate separation efficiency?

Methodological Answer:

  • Chiral chromatography : Use preparative HPLC with a Chiralcel® OD-H column (heptane/ethanol 85:15, 1 mL/min).
  • Kinetic resolution : Employ lipase enzymes (e.g., Candida antarctica lipase B) in anhydrous toluene to selectively acylate one enantiomer .
  • Validation : Compare enantiomeric excess (ee) via circular dichroism (CD) spectroscopy or chiral GC-MS .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological assays (e.g., enzyme inhibition)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Prioritize binding poses with lowest ΔG values.
  • Mutagenesis studies : Substitute key residues (e.g., Arg120 in COX-2) to validate predicted hydrogen bonds with the urea moiety .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. How should researchers address contradictions in crystallographic data (e.g., bond lengths vs. DFT calculations) for this compound?

Methodological Answer:

  • Data reconciliation : Compare experimental X-ray bond lengths (SHELXL-refined) with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies >0.05 Å may indicate crystal packing effects .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O) to identify non-covalent forces distorting bond lengths .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.